2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
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Overview
Description
2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzenecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfanyl group can participate in redox reactions. These interactions can affect various molecular pathways, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)sulfanyl)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar in structure but with an acetamide group instead of a benzenecarbonitrile core.
Trifluoromethyl ketones: Compounds containing the trifluoromethyl group but with different core structures.
Uniqueness
2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCRXCZEUSFHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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